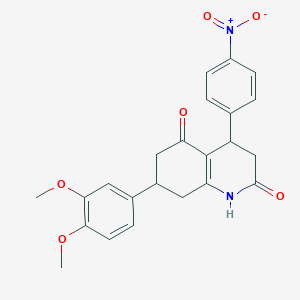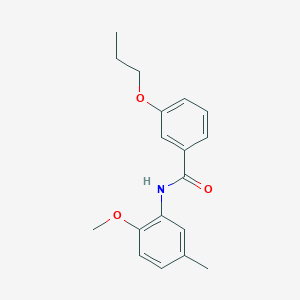![molecular formula C10H9N5S B4849469 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE](/img/structure/B4849469.png)
2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE
描述
2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE: is a complex organic compound characterized by the presence of a tetrazole ring, a phenyl group substituted with a methylsulfanyl group, and an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylsulfanyl group, often using a methylthiolating agent.
Coupling with Acetonitrile: The final step involves the coupling of the tetrazole derivative with acetonitrile, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The tetrazole ring is a bioisostere of carboxylic acids, making this compound a potential candidate for the development of pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Biological Probes: It can be used in the design of molecular probes for studying biological processes at the molecular level.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.
Polymers: Incorporation into polymeric materials to enhance their properties, such as thermal stability or resistance to degradation.
作用机制
The mechanism of action of 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the phenyl and acetonitrile groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
2-{5-[4-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETONITRILE: Similar structure but with a different position of the tetrazole ring.
2-{5-[4-(METHYLSULFANYL)PHENYL]-1H-1,2,3,4-TRIAZOL-1-YL}ACETONITRILE: Contains a triazole ring instead of a tetrazole ring.
Uniqueness: The presence of the tetrazole ring in 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE provides unique electronic properties and the ability to form strong hydrogen bonds, which can enhance its binding affinity to biological targets compared to similar compounds with different heterocyclic rings.
属性
IUPAC Name |
2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-16-9-4-2-8(3-5-9)10-12-14-15(13-10)7-6-11/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKKZYSIXMOQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4849409.png)
![N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4849417.png)
![ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B4849421.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849444.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide](/img/structure/B4849451.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4849454.png)
![3,3'-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4849462.png)
![2-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4849474.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4849485.png)
![2-{[(4-chlorobenzyl)thio]acetyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4849496.png)
![2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B4849498.png)
